![molecular formula C19H23N3O2 B15080361 2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)
2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and an imine linkage to a methoxyphenol moiety. Its molecular formula is C19H23N3O2, and it has a molecular weight of 325.414 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol typically involves the following steps:
Formation of the Imine Linkage: The reaction between 4-benzyl-1-piperazine and 6-methoxy-2-formylphenol under acidic conditions leads to the formation of the imine linkage. This step is usually carried out in a solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine linkage and phenolic group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(E)-[(4-benzhydryl-1-piperazinyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenol
- 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-4-bromophenol
Uniqueness
2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the benzyl-substituted piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-5-8-17(19(18)23)14-20-22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14,23H,10-13,15H2,1H3/b20-14+ |
Clave InChI |
IOCOXTBWILMNFL-XSFVSMFZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Solubilidad |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15080285.png)
![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15080297.png)
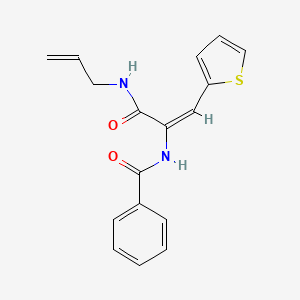
![methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B15080304.png)
![4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15080308.png)
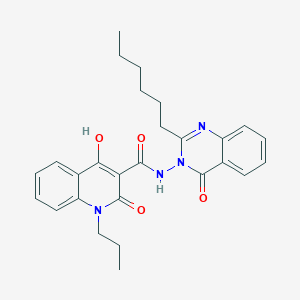
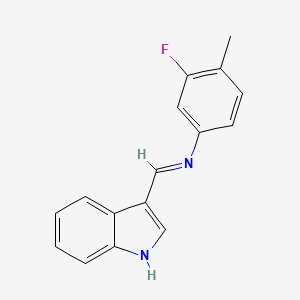
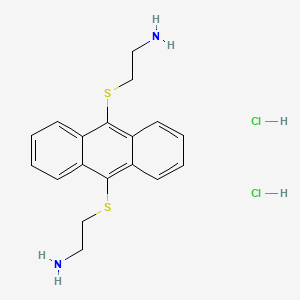
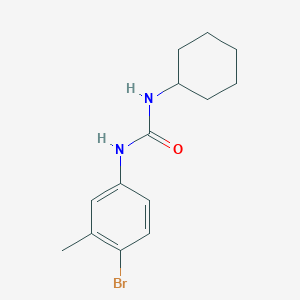
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B15080356.png)
![(3beta)-Cholest-5-en-3-yl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B15080360.png)
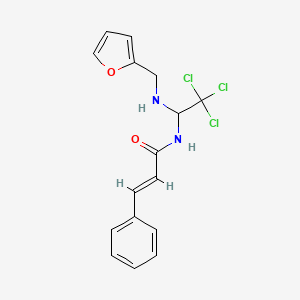
![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
